molecular formula C21H14BrN3O2 B11293625 2-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

2-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B11293625
M. Wt: 420.3 g/mol
InChI Key: ZHRDAXKBCJDXIN-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a brominated benzamide moiety linked to a phenyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives . The phenyl group is then introduced via a substitution reaction.

The brominated benzamide moiety is prepared separately, often through the bromination of benzamide using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves coupling the brominated benzamide with the phenyl-substituted oxadiazole through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity . The bromine atom can also play a role in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of both the brominated benzamide and the phenyl-substituted oxadiazole moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H14BrN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

2-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C21H14BrN3O2/c22-18-9-5-4-8-17(18)20(26)23-16-12-10-15(11-13-16)21-24-19(25-27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26)

InChI Key

ZHRDAXKBCJDXIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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